

identifying and mitigating "CFTR activator 2" offtarget effects

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Compound of Interest					
Compound Name:	CFTR activator 2				
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Technical Support Center: CFTRinh-172

A Guide to Identifying and Mitigating Off-Target Effects in Research

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing the small molecule CFTRinh-172. It provides detailed information, troubleshooting advice, and experimental protocols to help identify and mitigate potential off-target effects, ensuring data integrity and accurate interpretation of experimental results.

Introduction: A Note on Nomenclature

It has come to our attention that users may search for this compound under various names, including "CFTR activator 2" or "C172." Please be advised that the compound widely known in scientific literature as CFTRinh-172 is a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[1] This guide will refer to the compound as CFTRinh-172 to maintain clarity and alignment with published research. The on-target mechanism of CFTRinh-172 involves binding inside the CFTR pore and allosterically modulating the channel to a closed state.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of CFTRinh-172?

Troubleshooting & Optimization





A1: While potent, CFTRinh-172 is not entirely specific for CFTR. At concentrations commonly used for CFTR inhibition, it has been shown to interact with several other ion channels and cellular processes. The most well-documented off-target effects include:

- Inhibition of Store-Operated Calcium Entry (SOCE): CFTRinh-172 can block SOCE, a critical calcium influx pathway. This is likely mediated through the inhibition of the Orai1 channel, which is a key component of the Ca2+ release-activated Ca2+ (CRAC) channel.
- Inhibition of the Epithelial Sodium Channel (ENaC): This compound can reduce currents
 mediated by the human epithelial sodium channel (ENaC), which plays a crucial role in
 transepithelial sodium and fluid transport.
- Inhibition of Volume-Sensitive Outwardly Rectifying (VSOR) Anion Channels: CFTRinh-172 has been shown to inhibit VSOR channels, which are involved in cell volume regulation.
- Cellular Toxicity: At higher concentrations and with prolonged exposure (≥24 hours),
 CFTRinh-172 can induce cytotoxicity.

Q2: At what concentrations do the on-target and off-target effects of CFTRinh-172 occur?

A2: The key to mitigating off-target effects is understanding the therapeutic window. The ontarget effect on CFTR occurs at a much lower concentration than most off-target effects. See the data summary table below for a detailed comparison.

Q3: My cells are dying in my experiment. Could CFTRinh-172 be the cause?

A3: Yes, this is possible. While some studies report no toxicity at concentrations up to 100 μ M for 24 hours, others show significant cytotoxicity starting at concentrations as low as 5-10 μ M with prolonged exposure.[4] If you observe unexpected cell death, it is crucial to perform a dose-response viability assay (see Experimental Protocols) with your specific cell type and experimental duration.

Q4: I am studying calcium signaling. Can I use CFTRinh-172 to inhibit CFTR in my experiments?

A4: Extreme caution is advised. Given that CFTRinh-172 inhibits Orai1-mediated store-operated calcium entry, its use in studies focused on calcium signaling is problematic.[5]



Inhibition of Orai1 can disrupt the refilling of intracellular calcium stores and affect downstream signaling pathways, such as the activation of the transcription factor NFAT.[6] It is essential to include controls to assess the effect of CFTRinh-172 on SOCE in your specific experimental system.

Quantitative Data Summary

The following table summarizes the reported concentrations for on-target and off-target effects of CFTRinh-172. Researchers should aim to use the lowest effective concentration for CFTR inhibition to minimize the risk of these off-target activities.



Target/Effect	Metric	Concentration	Cell Type/System	Citation
On-Target				
CFTR	Ki	300 nM	N/A	[1]
CFTR	IC50	80 nM	Electrophysiolog y	[2]
CFTR	IC50	~0.2 - 4 μM	Short-circuit current (cell- dependent)	N/A
Off-Target				
VSOR Anion Channel	IC50	5.33 μΜ	Non-CFTR- expressing PS120 cells	[7]
VSOR Anion Channel	IC50	12 μΜ	CFTR- expressing kidney cells	[7]
Orai1-mediated Current	Inhibition	Significant at 20 μΜ	HEK293T cells	[5]
ENaC Current	Inhibition	Significant at 20 μΜ	Xenopus oocytes	[8]
Cellular Viability	Cytotoxicity	Significant effect at 5-10 μM (24h)	Kidney and PS120 cells	[7]
Cellular Viability	Cytotoxicity	Dramatic decrease at 50 μM (24h)	Kidney cells	[7]

Troubleshooting Guide

This guide addresses common issues encountered when using CFTRinh-172.

Issue 1: Inconsistent or no inhibition of CFTR activity.



- · Possible Cause: Compound degradation.
- Troubleshooting Step: Prepare fresh stock solutions of CFTRinh-172 in DMSO for each experiment. Store the stock solution at -20°C or -80°C as recommended by the supplier.
- Possible Cause: Incorrect experimental conditions.
- Troubleshooting Step: Ensure that CFTR is activated in your system (e.g., using forskolin and IBMX to increase cAMP levels) before applying the inhibitor.

Issue 2: Unexpected changes in intracellular calcium levels.

- Possible Cause: Off-target inhibition of Orai1 channels.
- Troubleshooting Step: You are likely observing the off-target effect on SOCE.
 - Lower the concentration of CFTRinh-172 to the lowest effective dose for CFTR inhibition.
 - Perform a SOCE assay (see Protocol 2) to quantify the effect of your working concentration on calcium entry.
 - Consider using an alternative CFTR inhibitor if your research is sensitive to calcium signaling perturbations.

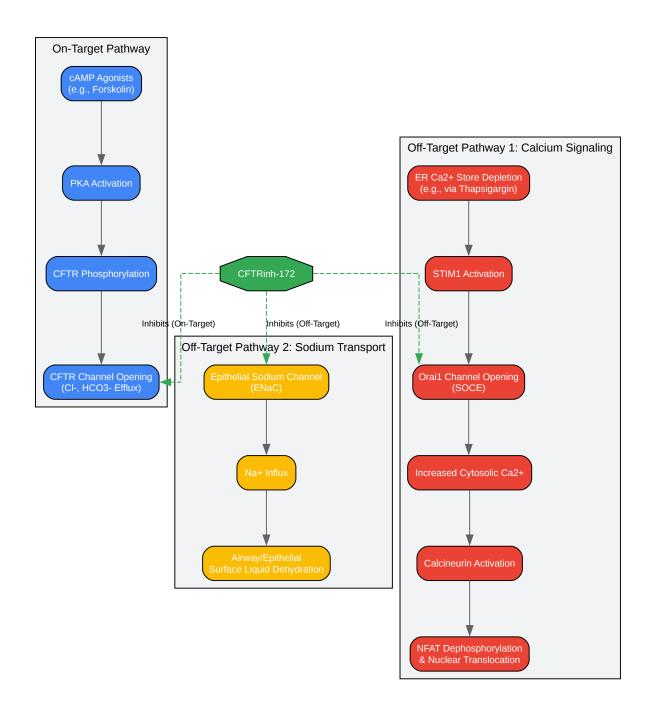
Issue 3: Reduced cell viability or evidence of apoptosis.

- Possible Cause: Cytotoxicity of CFTRinh-172.
- Troubleshooting Step:
 - Perform a cell viability assay (e.g., MTT, see Protocol 3) to determine the cytotoxic concentration range for your specific cell line and incubation time.
 - Perform an apoptosis assay (e.g., Annexin V/PI staining, see Protocol 4) to confirm the mode of cell death.
 - Reduce the concentration of CFTRinh-172 and/or the duration of exposure.

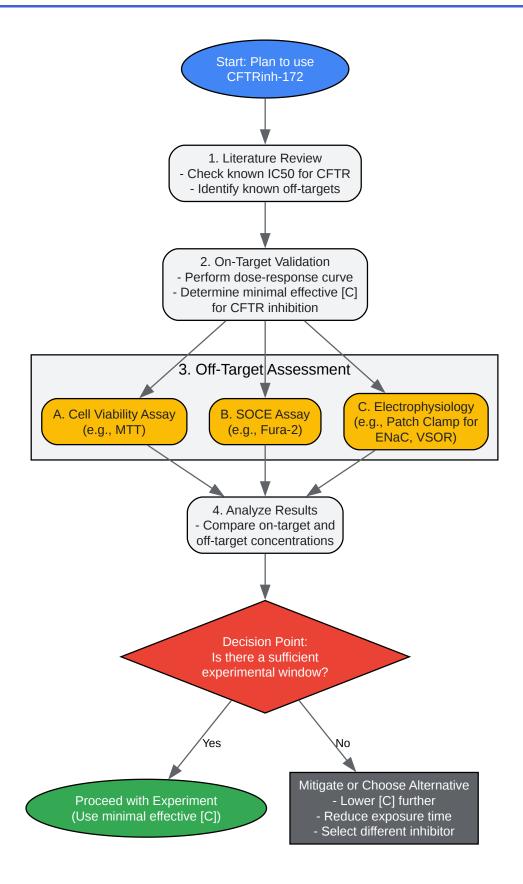


Key Experimental Workflows & Signaling Pathways

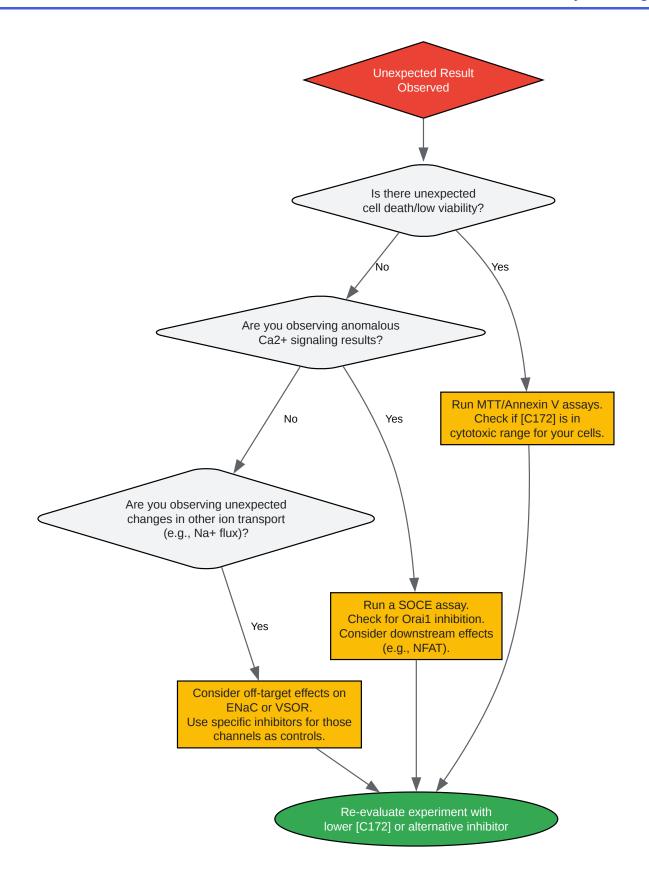












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